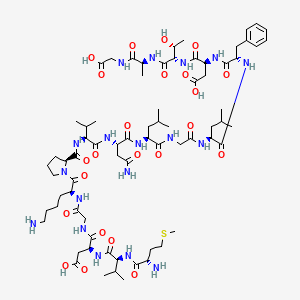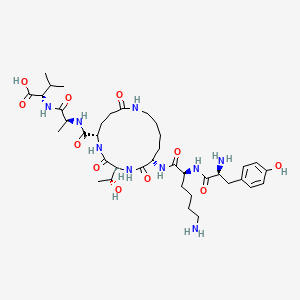
TFX-Jelfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a natural stimulator of lymphocyte function and has been extensively studied for its immunomodulatory properties . This compound has shown potential in enhancing immune responses and has been used in various research applications.
準備方法
Synthetic Routes and Reaction Conditions
Thymus factor X is primarily obtained through the extraction of thymic tissues from juvenile calves. The process involves homogenizing the thymic tissues in an aqueous solution, followed by filtration and purification steps to isolate the active components . The extract is then lyophilized to obtain a stable powder form.
Industrial Production Methods
In an industrial setting, the production of Thymus factor X involves large-scale extraction and purification processes. The thymic tissues are sourced from juvenile calves, and the extraction is carried out using water as the solvent. The extract is then subjected to various purification techniques, including filtration, centrifugation, and chromatography, to ensure high purity and consistency .
化学反応の分析
Types of Reactions
Thymus factor X undergoes various biochemical reactions, primarily involving interactions with immune cells. These reactions include:
Oxidation: Thymus factor X can undergo oxidation reactions, which may affect its stability and activity.
Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and function.
Substitution: Thymus factor X can participate in substitution reactions, where functional groups are replaced by other groups, impacting its biological activity.
Common Reagents and Conditions
The reactions involving Thymus factor X typically occur under physiological conditions, such as in the presence of enzymes and other biological molecules. Common reagents used in these reactions include oxidizing and reducing agents, as well as various buffers to maintain the appropriate pH and ionic strength .
Major Products Formed
The major products formed from the reactions of Thymus factor X are typically modified versions of the original compound, with changes in functional groups or oxidation states. These modifications can influence the compound’s biological activity and stability .
科学的研究の応用
Thymus factor X has a wide range of scientific research applications, including:
Immunology: It is used to study immune responses and the modulation of lymphocyte function.
Medicine: Thymus factor X has been investigated for its potential therapeutic applications in treating immune-related disorders and enhancing immune function in patients with compromised immune systems
Biology: The compound is used in various biological studies to understand the mechanisms of immune regulation and the role of thymic factors in immune development
Industry: Thymus factor X is utilized in the development of immunomodulatory drugs and supplements
作用機序
Thymus factor X exerts its effects by stimulating the function of lymphocytes, which are crucial components of the immune system. The compound interacts with specific receptors on the surface of lymphocytes, triggering signaling pathways that enhance their proliferation, differentiation, and activity . The molecular targets of Thymus factor X include various cytokines and growth factors that play a role in immune regulation .
類似化合物との比較
Thymus factor X is unique in its origin and function compared to other thymic extracts and immunomodulatory compounds. Similar compounds include:
Thymosin alpha 1: Another thymic peptide with immunomodulatory properties, but with a different mechanism of action.
Thymopoietin: A thymic hormone involved in T-cell differentiation, distinct from Thymus factor X in its structure and function.
Thymulin: A thymic peptide that regulates the activity of T-cells and natural killer cells, differing from Thymus factor X in its specific effects and applications
特性
CAS番号 |
78310-77-7 |
|---|---|
同義語 |
TFX-Jelfa |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


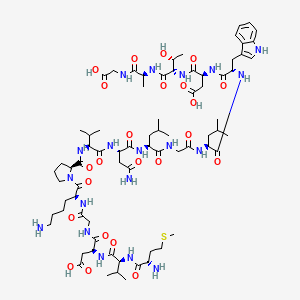
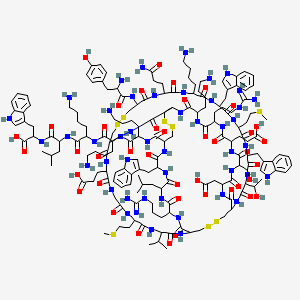

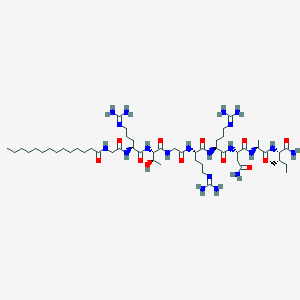
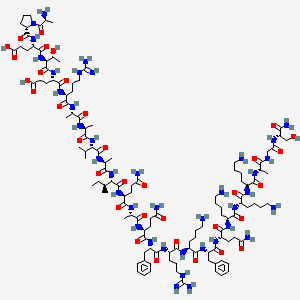
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)


![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)
